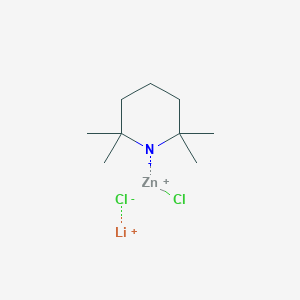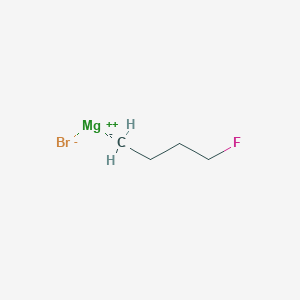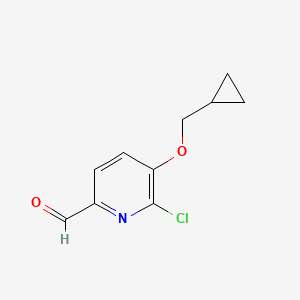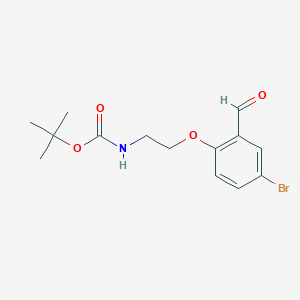
2-Bromo-1-(difluorométhoxy)-3-(trifluorométhyl)benzène
Vue d'ensemble
Description
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, commonly known as BFDT, is an aromatic compound that is widely used in scientific research and lab experiments. BFDT is an organobromine compound that is composed of a benzene ring with two fluorine atoms and one bromine atom attached. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. It is used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le groupe trifluorométhyle dans ce composé joue un rôle crucial dans les produits pharmaceutiques. Sa présence peut modifier considérablement l'activité biologique d'une molécule, ce qui la rend précieuse dans la conception de nouveaux médicaments. Le composé peut être utilisé dans la synthèse de molécules ayant des effets thérapeutiques potentiels, en particulier lorsque l'on souhaite une lipophilie et une stabilité métabolique accrues .
Science des matériaux
En science des matériaux, les dérivés de ce composé pourraient être utilisés pour modifier les propriétés de surface, telles que l'hydrophobie, ce qui est essentiel pour créer des revêtements ou des polymères spécialisés. L'introduction de groupes fluorés comme ceux présents dans le 2-Bromo-1-(difluorométhoxy)-3-(trifluorométhyl)benzène peut conduire à des matériaux ayant une résistance chimique et thermique améliorée .
Synthèse chimique
Ce composé est un intermédiaire précieux en synthèse organique. Ses groupes bromo et trifluorométhyle en font un réactif polyvalent pour diverses transformations chimiques, notamment les réactions de couplage et la trifluorométhylation radicalaire. Ces réactions sont essentielles pour construire des molécules complexes pour des recherches et développements ultérieurs .
Chromatographie
En chromatographie, le composé peut être utilisé pour étudier le comportement des composés fluorés dans différentes conditions chromatographiques. Il peut servir de composé standard ou de référence en raison de sa structure unique, aidant à développer de nouvelles méthodes pour séparer des entités fluorées similaires .
Recherche analytique
La recherche analytique tire parti de composés tels que le this compound en raison de leurs propriétés spectroscopiques distinctes. Ils peuvent être utilisés comme étalons internes ou composés de calibration dans diverses techniques spectroscopiques, y compris la RMN et la spectrométrie de masse, pour garantir des mesures précises et exactes .
Développement agrochimique
Les propriétés du groupe trifluorométhyle sont également exploitées dans le développement des produits agrochimiques. Les composés contenant ce groupe peuvent conduire à la création de pesticides ou d'herbicides plus puissants et plus sélectifs, contribuant à des stratégies de protection des cultures plus efficaces .
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry , which might be relevant to this compound.
Analyse Biochimique
Biochemical Properties
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating the trifluoromethylation process
Cellular Effects
The effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound has been shown to inhibit or activate enzymes involved in radical trifluoromethylation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level and optimizing its use in research and therapy.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research and therapy.
Propriétés
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTUBXFRQJUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)

![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)





![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)


